molecular formula C13H21NO2 B14716309 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one CAS No. 21964-66-9

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one

Katalognummer: B14716309
CAS-Nummer: 21964-66-9
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: GKJBSUYCSBLNAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a morpholine ring attached to a cyclooctanone structure via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one typically involves the reaction of cyclooctanone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclooctanone, morpholine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is unique due to its specific combination of a morpholine ring and a cyclooctanone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

21964-66-9

Molekularformel

C13H21NO2

Molekulargewicht

223.31 g/mol

IUPAC-Name

2-(morpholin-4-ylmethylidene)cyclooctan-1-one

InChI

InChI=1S/C13H21NO2/c15-13-6-4-2-1-3-5-12(13)11-14-7-9-16-10-8-14/h11H,1-10H2

InChI-Schlüssel

GKJBSUYCSBLNAS-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(=O)C(=CN2CCOCC2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.